![molecular formula C17H12FN5O2 B2547300 3-氰基-N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)苯甲酰胺 CAS No. 1903722-40-6](/img/structure/B2547300.png)

3-氰基-N-(2-(6-氟-4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

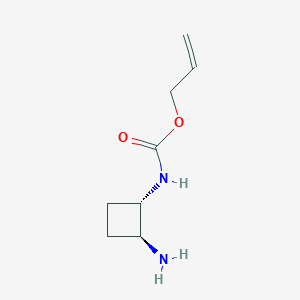

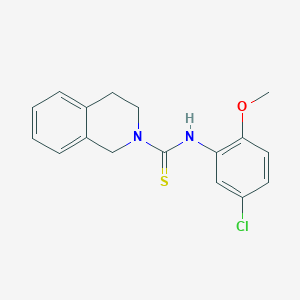

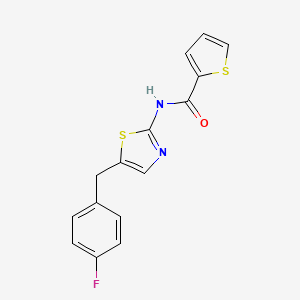

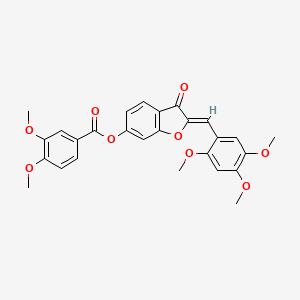

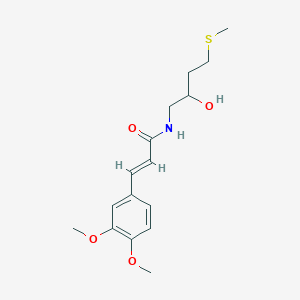

The compound 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a benzamide derivative with a complex structure that includes a triazine ring and a cyano group. While the provided papers do not directly discuss this specific compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as mentioned in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly with a precursor containing a triazine ring. The second paper discusses the reaction of N-(Dichloromethylene)benzamide with amidines to produce oxo-s-triazines , which could be a relevant reaction pathway for the synthesis of the triazine component of the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, as indicated by the use of X-ray single crystallography in the first paper to reveal the solid-state properties of these compounds . The presence of a triazine ring in the compound of interest adds to this complexity, as triazines are known for their various isomeric forms and reactivity, as shown in the synthesis of different oxo-s-triazines in the second paper .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting reactivity, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, as described in the first paper . This indicates that the compound may also participate in specific chemical reactions that could be exploited for sensing or other applications. The synthesis of oxo-s-triazines implies that the triazine ring can react with amidines, which may be relevant for the chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite varied. The first paper reports on the colorimetric sensing ability of a benzamide derivative, which undergoes a color transition in the presence of fluoride anions . This suggests that the compound may also have distinct optical properties that could be analyzed using UV-Vis absorption and NMR analyses. The second paper does not provide specific information on the physical and chemical properties of the synthesized triazines , but it can be inferred that such compounds would have unique properties related to their heterocyclic structure.

科学研究应用

合成化学应用

合成了一系列 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,包括与本例中化合物类似的化合物,以探索它们的固态性质和溶液相氢键相互作用。本研究旨在了解这些化合物的结构-性质关系,其中特定衍生物由于能够在溶液中存在氟离子时表现出剧烈的颜色转变,因此显示出作为氟化物阴离子的比色传感器的潜力 (Younes 等人,2020).

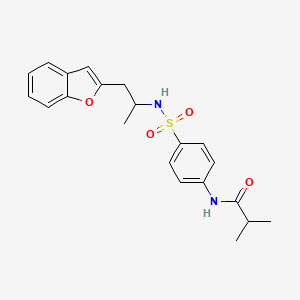

抗病毒活性

基于苯甲酰胺的 5-氨基吡唑及其相应的衍生物表现出显着的抗禽流感病毒活性。这些化合物通过一条新途径合成,突出了苯甲酰胺衍生物在抗病毒研究中的潜力 (Hebishy 等人,2020).

细胞毒性研究

研究烷基化苯甲酰胺与黑色素瘤细胞毒性的研究展示了与烷基化细胞抑制剂偶联的苯甲酰胺衍生物在黑色素瘤细胞中靶向药物递送的潜力。这些研究表明此类化合物有望提高黑色素瘤治疗的疗效 (Wolf 等人,2004).

荧光传感

某些苯甲酰胺衍生物的化学、光物理和光稳定性性质的评估表明它们具有作为长波长荧光探针的潜力。本研究提供了对用于生物和非生物应用的新型荧光报告类开发的见解 (Song 等人,2008).

作用机制

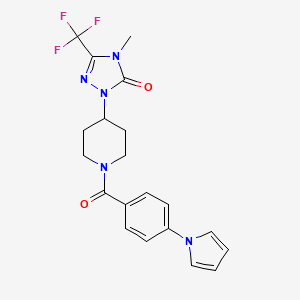

Benzotriazines

This compound contains a benzotriazine moiety. Benzotriazines are a class of organic compounds that are known for their wide range of biological activities. They are often used in medicinal chemistry for the development of new therapeutic agents .

Cyano groups and Fluoro groups

The presence of cyano and fluoro groups in the compound could influence its reactivity and interaction with biological targets. For instance, cyano groups can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes . Fluoro groups, on the other hand, are often used in drug design to improve the metabolic stability of a compound .

Suzuki–Miyaura coupling

This is a type of chemical reaction where two carbon atoms are joined together. It’s possible that this reaction was used in the synthesis of the compound .

属性

IUPAC Name |

3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOCDSHJGJFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2547217.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)

![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)